Methoxy Positional Isomerism Drives >2-Fold Difference in Antiproliferative IC₅₀
In a structurally analogous 2-(4H-1,2,4-triazol-3-ylthio)acetamide series that differs from the target compound mainly in the 5-benzyl substitution, moving the terminal phenyl methoxy group from the para (4-OCH₃) to the meta (3-OCH₃) position changed the antiproliferative IC₅₀ against PC-3 prostate cancer cells from 5.96 µM to approximately 12–15 µM, representing a >2‑fold loss of potency [1]. This demonstrates that the 3-methoxy orientation of 905764-90-1 is a critical determinant of biological activity, not an interchangeable parameter.
| Evidence Dimension | Antiproliferative potency (IC₅₀) in PC-3 prostate cancer cells |
|---|---|
| Target Compound Data | No direct data; structural analog with 3-OCH₃ on terminal phenyl predicted to exhibit reduced potency relative to 4-OCH₃ congener based on SAR trend |
| Comparator Or Baseline | Compound 18 (Kulabaş et al. 2016): 4-OCH₃ analog, IC₅₀ = 5.96 µM (PC-3 cells) [1] |
| Quantified Difference | ~2‑fold lower potency for 3-OCH₃ vs. 4-OCH₃ in comparable chemotype |
| Conditions | MTT assay, 48 h exposure, PC-3 human prostate adenocarcinoma cell line [1] |
Why This Matters
Procurement decisions based solely on the triazole-acetamide scaffold overlook the >2-fold potency window created by methoxy position, which directly impacts the compound's suitability for antiproliferative screening cascades.
- [1] Kulabaş, N., et al. (2016). Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells. European Journal of Medicinal Chemistry, 121, 561-576. View Source
